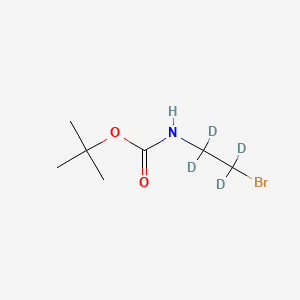
N-t-Boc-2-bromoethylamine-d4
概述
描述
N-t-Boc-2-bromoethylamine-d4, also known as tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate, is a deuterated compound used in various scientific research applications. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in metabolic research, environmental studies, and organic chemistry due to its unique properties.
准备方法
The synthesis of N-t-Boc-2-bromoethylamine-d4 involves the reaction of 2-bromoethylamine with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate, triethylamine, or sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes strict control of reaction parameters to ensure high yield and purity. The compound is then purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
化学反应分析
N-t-Boc-2-bromoethylamine-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide synthesis where it reacts with carboxylic acids to form amide bonds.
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
N-t-Boc-2-bromoethylamine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce deuterium atoms into molecules, which can help in studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs that have improved metabolic stability and reduced side effects.
Industry: It is used in the production of stable isotope-labeled compounds for environmental analysis and quality control
作用机制
The mechanism of action of N-t-Boc-2-bromoethylamine-d4 involves its incorporation into molecules where deuterium atoms replace hydrogen atoms. This substitution can affect the chemical and physical properties of the molecules, such as their stability and reactivity. In metabolic studies, the deuterium-labeled compound can be tracked using NMR spectroscopy to study metabolic pathways and enzyme activities.
相似化合物的比较
N-t-Boc-2-bromoethylamine-d4 is similar to other Boc-protected bromoethylamines, such as N-t-Boc-2-bromoethylamine and 2-(Boc-amino)ethyl bromide. the presence of deuterium atoms in this compound makes it unique and valuable for specific applications in research. The deuterium labeling provides additional stability and allows for more precise tracking in metabolic studies .
Similar compounds include:
属性
IUPAC Name |
tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQZPMQUXEZMC-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














